molecular formula C14H17N3O3S B6522123 N-cyclopentyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide CAS No. 951554-02-2

N-cyclopentyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Cat. No.: B6522123
CAS No.: 951554-02-2
M. Wt: 307.37 g/mol
InChI Key: QOYDPNCAHOYTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a chemical compound that belongs to the class of benzothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of cyclopentylamine with chloroacetyl chloride to form N-cyclopentyl-2-chloroacetamide. This intermediate is then reacted with 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-ylamine under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-cyclopentyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an antimicrobial, antiviral, and anticancer agent. Its ability to modulate various biological pathways makes it a candidate for drug development.

Medicine: The medical applications of this compound include its use as a therapeutic agent for conditions such as hypertension and diabetes. Its pharmacological properties are being explored to develop new treatments for these diseases.

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in the manufacturing of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-cyclopentyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide: is structurally similar to other benzothiadiazine derivatives, such as:

    • N-cyclopentyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propanamide

    • N-cyclopentyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanamide

Uniqueness: What sets this compound apart from its similar compounds is its specific chemical structure, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-cyclopentyl-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-14(15-10-5-1-2-6-10)9-13-16-11-7-3-4-8-12(11)21(19,20)17-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYDPNCAHOYTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.